7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine
Overview
Description
“7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine” is a chemical compound with the molecular formula C7H2BrCl2N3 . It has a molecular weight of 278.92 . This compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine” can be represented by the InChI code: 1S/C7H2BrCl2N3 . This indicates that the compound contains 7 carbon atoms, 2 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
“7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine” is a solid compound . It has a predicted boiling point of 323.9±42.0 °C and a predicted density of 1.946±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Pyrimidine Derivatives Synthesis
7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine is used in synthesizing various pyrimidine derivatives. One such application involves the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives, which are created by reacting related compounds with carbon disulfide and alkyl halides, leading to products with potential applications in medicinal chemistry (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antimicrobial and Antitumor Research
Compounds synthesized using 7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine have been evaluated for antimicrobial and antitumor activities. For instance, certain derivatives have demonstrated varying degrees of antimicrobial effectiveness, especially against E. coli, and have also shown promise in antinociceptive (pain relief) properties (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).
Synthesis of Spiro Derivatives
The compound is also involved in the synthesis of novel spiro derivatives, such as spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, which are produced through reactions with malononitrile and other binucleophiles. These derivatives have been assessed for their antimicrobial activities (Faty, Rashed, & Youssef, 2015).
Pyrido[2,3-d]pyrimidines Biomedical Applications
7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine-related compounds like pyrido[2,3-d]pyrimidin-7(8H)-ones have been extensively studied for their potential biomedical applications. They are recognized for their structural similarity to nitrogen bases in DNA and RNA, making them valuable in developing ligands for various receptors (Jubete, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2019).
Role in Nucleoside Analog Synthesis
This compound is also instrumental in synthesizing nucleoside analogs, which are essential in antiviral and antitumor research. For instance, the synthesis of certain pyrazolo[3,4-d]pyrimidine ribonucleosides shows its utility in developing compounds with potential biological activities (Petrie, Cottam, Mckernan, Robins, & Revankar, 1985).
Safety And Hazards
properties
IUPAC Name |
7-bromo-2,4-dichloropyrido[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N3/c8-3-1-4-5(11-2-3)6(9)13-7(10)12-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGFOBXRBZJDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(N=C2Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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